

Spectroscopic data of (+)-Diasyringaresinol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Diasyringaresinol

Cat. No.: B12376391

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of (+)-Diasyringaresinol

This guide provides a comprehensive overview of the spectroscopic data for **(+)-diasyringaresinol**, a lignan found in various plant species.^{[1][2]} The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(+)-diasyringaresinol**.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **(+)-diasyringaresinol** exhibits symmetry, simplifying the signal assignments.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	No. of Protons	Assignment	Solvent	Reference
6.69	br s	-	4H	H-2', H-6', H-2'', H-6''	CDCl ₃	[3]
4.76	d	4.0	2H	H-2, H-6	CDCl ₃	[4]
4.30	dd	6.6, 9.0	2H	H-4a, H-8a	CDCl ₃	[3][4]
3.91	dd	3.1, 9.0	2H	H-4b, H-8b	CDCl ₃	[3]
3.89	s	-	12H	4 x -OCH ₃	CDCl ₃	
3.12	m	-	2H	H-1, H-5	CDCl ₃	[4]

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum shows 11 distinct signals, consistent with the molecule's symmetrical structure.

Chemical Shift (δ) ppm	Carbon Type (DEPT)	Assignment	Solvent	Reference
147.20	C	C-3', C-5', C-3'', C-5''	CDCl ₃	[4]
134.70	C	C-4', C-4''	CDCl ₃	[4]
132.30	C	C-1', C-1''	CDCl ₃	[4]
102.70	CH	C-2', C-6', C-2'', C-6''	CDCl ₃	[4]
86.01	CH	C-2, C-6	CDCl ₃	[4]
71.91	CH ₂	C-4, C-8	CDCl ₃	[4]
56.70	CH ₃	4 x -OCH ₃	CDCl ₃	[3]
54.29	CH	C-1, C-5	CDCl ₃	[4]

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum displays characteristic absorption bands for hydroxyl, aromatic, and ether functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
3340	Strong, Broad	O-H stretch (hydroxyl)	[4]
1610, 1521, 1456, 1425	Medium-Strong	C=C stretch (aromatic)	[4]
1377, 1319	Medium-Strong	C-O-C stretch (ether linkage)	[4]

Table 4: Mass Spectrometry (MS) Data

The mass spectrum confirms the molecular weight and provides insights into the fragmentation pattern. The molecular formula is C₂₂H₂₆O₈.[\[2\]](#)[\[4\]](#)

Technique	m/z	Interpretation	Reference
EIMS	418	[M] ⁺ (Molecular Ion)	[4]
EIMS	193	Allylic carbocation fragment	[4]
EIMS	181	Acylium carbocation fragment	[4]
EIMS	167	Benzylic carbocation fragment	[4]
LC-MS	418.942	[M+H] ⁺ (Precursor Ion)	[5]
LC-MS	401.287	Fragment Ion	[5]
LC-MS	388.241	Fragment Ion	[5]
LC-MS	369.378	Fragment Ion	[5]

Experimental Protocols

The data presented were obtained through standardized analytical procedures for natural products.

Isolation and Purification

(+)-Diasyringaresinol can be isolated from various plant sources. A typical protocol involves the following steps:

- **Extraction:** Dried and milled plant material (e.g., twigs of *M. thailandica*) is first defatted with a nonpolar solvent like hexane.^[4] The defatted material is then extracted with a solvent mixture, such as dichloromethane:methanol (2:1), to isolate lignans and other compounds.^[4]
- **Chromatography:** The crude extract is subjected to silica gel column chromatography.^[4] A gradient elution system, starting with nonpolar solvents (e.g., ethyl acetate:hexane) and gradually increasing polarity, is used to separate the fractions.^[4]
- **Crystallization:** Fractions containing the target compound are combined and further purified. **(+)-Diasyringaresinol** can be obtained as colorless rhombic crystals through crystallization from a solvent like ethanol.^[4]

NMR Spectroscopy

NMR spectroscopy is essential for the structural elucidation of lignans.^{[6][7]}

- **Sample Preparation:** Approximately 30 mg of the purified compound is accurately weighed and dissolved in about 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.^{[8][9]} Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.^[4]
- **Instrumentation:** Spectra are recorded on a high-field NMR spectrometer, such as a Bruker AV 500 (500 MHz for ¹H).^[4]
- **¹³C NMR Acquisition:** For quantitative ¹³C NMR, an inverse-gated decoupling sequence is typically used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration.^[9] A sufficient number of scans (e.g., 20,000–30,000) are collected to achieve a good signal-to-noise ratio.^[9]

- 2D NMR: Techniques like COSY, HSQC, and HMBC are used to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10]

- Sample Preparation: For solid samples, the KBr disk method is common.[4] A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a tiny amount of the solid is pressed against a crystal (e.g., ZnSe).[11][12]
- Instrumentation: The spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrophotometer, such as a Shimadzu 8900.[4] The data is typically collected over the range of 4000-400 cm^{-1} .

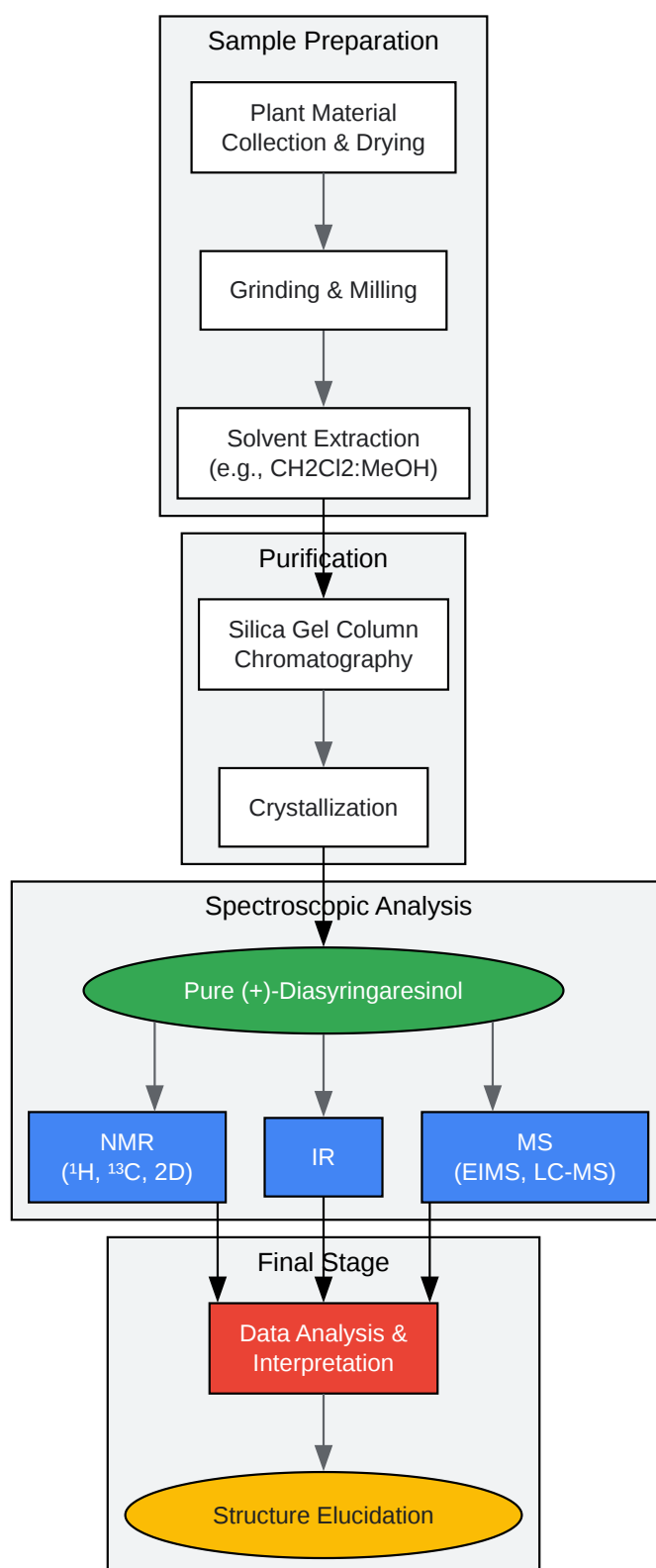
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and its fragments.

- Sample Preparation: For techniques like LC-MS/MS, a standardized protocol involves alkaline methanolic extraction followed by enzymatic hydrolysis.[13] The sample is then introduced into the mass spectrometer.
- Instrumentation: Various MS techniques can be used. Electron Ionization (EI) mass spectra can be obtained to observe the molecular ion and characteristic fragments.[4] More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Electrospray Ionization (ESI) source are also commonly employed for the analysis of lignans in complex mixtures.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **(+)-diasyringaresinol**.



[Click to download full resolution via product page](#)

Caption: Workflow for isolation and structural elucidation of **(+)-diasyringaresinol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comprehensive NMR Reassignments of Lignans Derived from Commiphora myrrha [ejchem.journals.ekb.eg]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. thescipub.com [thescipub.com]
- 5. Syringaresinol | C₂₂H₂₆O₈ | CID 100067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of Lignans | Springer Nature Experiments [experiments.springernature.com]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. google.com [google.com]
- 9. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INFRARED(IR) SPECTROSCOPY OF NATURAL PRODUCTS | PPTX [slideshare.net]
- 11. amherst.edu [amherst.edu]
- 12. Infrared Spectroscopic Technologies for the Quality Control of Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data of (+)-Diasyringaresinol (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376391#spectroscopic-data-of-diasyringaresinol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com